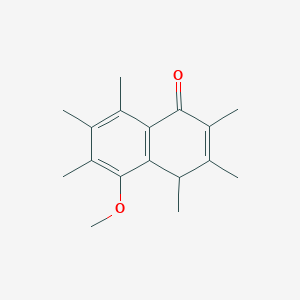
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane is an organic compound characterized by a seven-membered cycloheptane ring with two iodomethyl groups attached to the first and second carbon atoms. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cycloheptane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Bis(iodomethyl)cycloheptane typically involves the iodination of a suitable precursor. One common method is the reaction of cycloheptane-1,2-diol with iodine and phosphorus triiodide under controlled conditions. The reaction proceeds through the formation of intermediate iodoalkanes, which are subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cycloheptane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cycloheptane derivatives with carbonyl or carboxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a bis(azidomethyl)cycloheptane, while reduction with LiAlH4 would produce a cycloheptane derivative with methyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-1,2-Bis(iodomethyl)cycloheptane depends on its specific application. In chemical reactions, the iodomethyl groups act as reactive sites for nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1,2-Bis(bromomethyl)cycloheptane: Similar structure but with bromine atoms instead of iodine.
(1R,2S)-1,2-Bis(chloromethyl)cycloheptane: Similar structure but with chlorine atoms instead of iodine.
(1R,2S)-1,2-Bis(fluoromethyl)cycloheptane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its bromine, chlorine, and fluorine analogs.
Propriétés
Numéro CAS |
61154-24-3 |
|---|---|
Formule moléculaire |
C9H16I2 |
Poids moléculaire |
378.03 g/mol |
Nom IUPAC |
(1S,2R)-1,2-bis(iodomethyl)cycloheptane |
InChI |
InChI=1S/C9H16I2/c10-6-8-4-2-1-3-5-9(8)7-11/h8-9H,1-7H2/t8-,9+ |
Clé InChI |
NIUKZWSNRJFLLV-DTORHVGOSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](CC1)CI)CI |
SMILES canonique |
C1CCC(C(CC1)CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


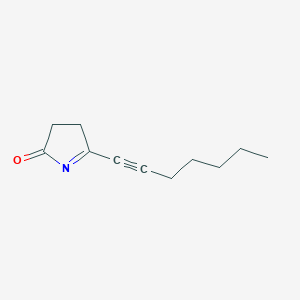

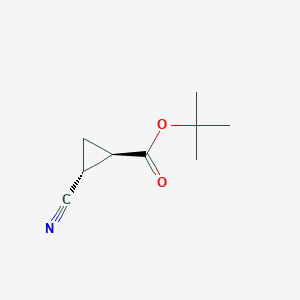
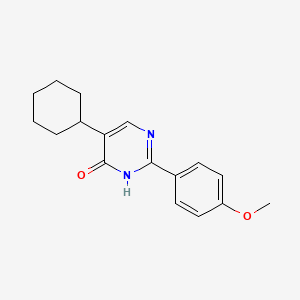
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
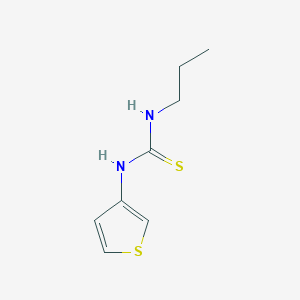
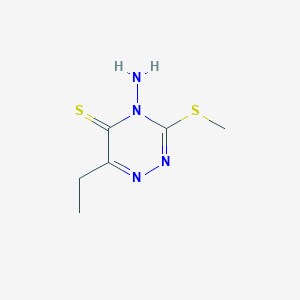

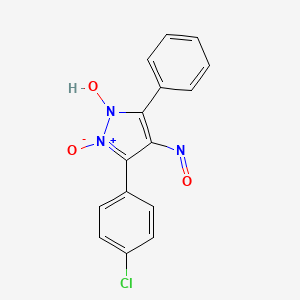
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
